2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

Description

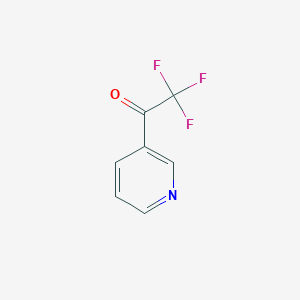

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFPXTQTBPNXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472098 | |

| Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-21-8 | |

| Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 Pyridin 3 Yl Ethanone and Its Precursors

Established Synthetic Pathways to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

Traditional synthetic routes to this compound have primarily relied on well-established organometallic and electrophilic aromatic substitution reactions. These methods, while foundational, are continuously refined to enhance efficiency and product quality.

Key Reactants and Reaction Conditions in Classical Syntheses

One of the most common classical approaches involves the use of a Grignard reagent . This method typically starts with the formation of a pyridylmagnesium halide from a halopyridine, such as 3-bromopyridine. This organomagnesium compound then acts as a nucleophile, attacking a trifluoroacetylating agent like ethyl trifluoroacetate (B77799) or trifluoroacetyl chloride. For instance, the synthesis of the isomeric 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone is achieved by reacting 2-pyridylmagnesium bromide with trifluoroacetyl chloride, a pathway that is analogous for the 3-substituted isomer.

Another established method is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction traditionally involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For the synthesis of this compound, pyridine (B92270) can be acylated using trifluoroacetic anhydride. google.com However, the pyridine ring is electron-deficient and can be deactivated by the Lewis acid, presenting challenges for this reaction.

A variation of this involves the reaction of 3-halogen-substituted benzotrifluoride (B45747) compounds with a magnesium metal in the presence of lithium chloride to form a Grignard reagent, which is then reacted with an acid anhydride at low temperatures. google.com

The following table summarizes the key reactants and general conditions for these classical syntheses.

| Synthetic Method | Pyridine Precursor | Acylating Agent | Catalyst/Reagent | General Conditions |

| Grignard Reaction | 3-Halopyridine (e.g., 3-Bromopyridine) | Ethyl trifluoroacetate or Trifluoroacetyl chloride | Magnesium (for Grignard formation) | Anhydrous ether or THF solvent |

| Friedel-Crafts Acylation | Pyridine | Trifluoroacetic anhydride | Lewis Acid (e.g., AlCl₃) or Trifluoroacetic acid | Often requires elevated temperatures or microwave irradiation for inactive substrates google.com |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is critical for industrial applications to maximize yield and purity while minimizing costs and waste.

For Grignard-based syntheses , a key challenge is preventing the double addition of the Grignard reagent to the ester or acid chloride. Careful control of stoichiometry and reaction temperature is crucial. The use of "turbo Grignard" reagents, such as iPrMgCl·LiCl, has been shown to improve reaction efficiency and functional group tolerance in related syntheses. researchgate.net A patented method for producing 3'-trifluoromethyl group-substituted aromatic ketones highlights the use of at least a molar equivalent of lithium chloride during the Grignard reagent formation, followed by reaction with an acid anhydride at 0°C or below, which is reported to provide unexpectedly high yields. google.com

In Friedel-Crafts acylations , the choice of catalyst and solvent significantly impacts the outcome. For the acylation of related heterocyclic compounds like imidazo[1,2-a]pyridines, studies have shown that varying the Lewis acid and its stoichiometry can dramatically affect the yield. For example, while increasing the catalytic load of AlCl₃ initially improves yield, it can also lead to the formation of undesired side products. nih.gov The use of trifluoroacetic anhydride can sometimes serve as both the acylating agent and a catalyst, avoiding the need for strong, moisture-sensitive Lewis acids. google.com

Advanced Synthetic Approaches and Innovations

To overcome the limitations of classical methods, researchers have been developing more sophisticated and efficient synthetic strategies, including transition metal-catalyzed reactions and continuous flow processes.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Stille couplings, are prominent in this area. While direct trifluoroacetylation of pyridines via this method is still an emerging area, related transformations have been demonstrated. For example, a palladium-catalyzed method for the 2,2,2-trifluoroethoxylation of aromatic and heteroaromatic chlorides has been developed, showcasing the potential of palladium in activating C-X bonds for functionalization with fluorinated groups. nih.gov Similarly, palladium-catalyzed cascade reactions have been used to synthesize complex fluorine-containing heterocyclic structures. nih.gov

Copper-catalyzed reactions also present a viable alternative. Copper catalysis is often more cost-effective than palladium. Research has shown the utility of copper in catalyzing the trifluoromethylthiolation of aryl halides with a pyridyl directing group and the fluorination of 2-pyridyl aryl bromides. nih.govrsc.org These methods suggest the feasibility of developing a copper-catalyzed trifluoroacetylation of 3-halopyridines.

The following table provides an overview of some transition metal-catalyzed approaches relevant to the synthesis of fluorinated pyridine derivatives.

| Catalyst System | Precursors | Reaction Type | Potential Application |

| Palladium | Aryl/Heteroaryl Halides, Boronic Acids/Esters | Cross-Coupling (e.g., Suzuki) | Synthesis of precursors or direct C-C bond formation with a trifluoroacetyl source. researchgate.net |

| Copper | Aryl/Heteroaryl Halides, Fluoroalkylating agents | Cross-Coupling/Trifluoroalkylation | Direct trifluoroacetylation of 3-halopyridines. princeton.edursc.org |

Organocatalytic and Biocatalytic Routes

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic routes to this compound are not yet widely reported, the field offers significant potential. For instance, organocatalytic functionalization of pyridines via pyridinyl radicals has been demonstrated for forming new C-C bonds. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity and mild, environmentally friendly reaction conditions. The synthesis of trifluoromethyl ketones has been achieved through biocatalytic methods, such as the reduction of nitroalkanes followed by coupling and oxidation. nih.gov While a specific biocatalytic route to this compound has not been detailed in the literature, the potential for enzymatic reduction of a suitable precursor or the direct enzymatic acylation of a pyridine derivative exists.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in safety, scalability, and efficiency. The synthesis of trifluoromethyl ketones has been successfully adapted to continuous flow processes. One such method involves a metal-free, visible-light-induced photoredox catalysis for the α-trifluoromethylation of ketones. sigmaaldrich.com Another approach utilizes fluoroform in a gas/liquid-phase micro-flow system for the nucleophilic trifluoromethylation of carbonyl compounds. These continuous processes often allow for shorter reaction times and better control over reaction parameters compared to batch synthesis. The application of these flow technologies to the synthesis of this compound could offer a safer and more scalable manufacturing process.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of trifluoromethyl ketones, including this compound, aims to reduce environmental impact by minimizing waste and using less hazardous materials. unife.it A significant development is the direct trifluoroacetylation of esters or carboxylic acids, which avoids harsher traditional methods.

One sustainable approach involves the use of fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethylating agent. A method using fluoroform with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has been shown to convert various methyl esters, including aromatic ones, into their corresponding trifluoromethyl ketones in good yields. beilstein-journals.org This process is notable for utilizing an economical feedstock. beilstein-journals.org However, it is not suitable for substrates that are easily enolizable. beilstein-journals.org

Another green methodology focuses on the metal-free trifluoromethylation of carboxylic acids. organic-chemistry.org This technique uses fluoroarenes to activate the carboxylic acid and generate the trifluoromethyl anion in situ. It operates under mild conditions and can be adapted for continuous flow processes, enhancing its industrial applicability and safety profile. organic-chemistry.org

The use of trifluoroacetic anhydride (TFAA) under base-free conditions also represents a greener pathway. nih.gov While often used for derivatizing carbohydrates, this method highlights a move towards reducing the use of base catalysts, which can complicate purification and contribute to waste streams. nih.govresearchgate.net Furthermore, electrochemistry offers a promising green alternative for constructing related heterocyclic structures, such as imidazo[1,2-a]pyridines, from 2-aminopyridines and ketones using low-toxicity solvents and avoiding external chemical oxidants. rsc.org

Asymmetric Synthesis and Chiral Induction in Analogue Preparation

The preparation of chiral analogues of this compound, particularly chiral trifluoromethyl carbinols, is of high interest for developing stereospecific pharmaceuticals. The primary route to these compounds is the asymmetric reduction of the ketone group.

Several catalytic systems have been developed for the enantioselective reduction of aryl trifluoromethyl ketones:

Oxazaborolidine Catalysts (CBS Reduction): In situ generated oxazaborolidine catalysts derived from chiral lactam alcohols and borane (B79455) are effective for the asymmetric reduction of various ketones. mdpi.com This method is considered practical as it avoids issues with the aging of pre-made CBS catalysts. For aromatic trifluoromethyl ketones, this approach can yield chiral secondary alcohols with moderate to high enantioselectivities (up to 90% ee). mdpi.com The enantioselectivity is influenced by substituents on the aromatic ring, with electron-donating groups generally increasing it. mdpi.com

Chiral Organomagnesium Amides (COMAs): These reagents, prepared from dialkylmagnesiums and recoverable chiral secondary amines, can reduce trifluoromethyl ketones with excellent enantioselectivities (up to 98:2 er) and high yields. acs.org This method is a Meerwein-Ponndorf-Verley (MPV)-type reduction that uses an achiral hydride source. acs.org

Nickel-Catalyzed Couplings: For the synthesis of chiral ketones with a trifluoromethyl group at the α-position, nickel-catalyzed reductive cross-coupling reactions provide a modular approach. chinesechemsoc.orgchinesechemsoc.org This method can couple acid chlorides with racemic α-CF3 alkyl bromides in an enantioconvergent manner, yielding enantioenriched α-CF3 ketones. chinesechemsoc.orgchinesechemsoc.org

The following table summarizes the performance of different catalytic systems in the asymmetric reduction of trifluoromethyl ketones, which is a key step in producing chiral analogues of this compound.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Yield | Reference |

| In situ Oxazaborolidine/Borane | Biphenyl trifluoromethyl ketone with methoxy (B1213986) group | (S)-alcohol | 86% ee | 90% | mdpi.com |

| In situ Oxazaborolidine/Borane | Biphenyl trifluoromethyl ketone | (S)-alcohol | 90% ee | - | mdpi.com |

| Chiral Organomagnesium Amides (COMAs) | Aryl trifluoromethyl ketones | Secondary alcohols | up to 98:2 er | >85% | acs.org |

| Chiral Phosphoric Acid | Indolo aniline (B41778) and aryl trifluoromethyl ketones | Tetrahydro-γ-carbolines | High enantioselectivity | Good | nih.gov |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound involves modifications to either the pyridine ring or the trifluoromethyl ketone group to fine-tune the molecule's properties.

Pyridine Ring Substitutions and Modifications

Modifying the pyridine ring allows for the creation of a diverse library of compounds with varied electronic and steric properties. One-pot multicomponent reactions are an efficient strategy for synthesizing polysubstituted pyridines. The Bohlmann-Rahtz pyridine synthesis, for example, allows for a three-component cyclocondensation to produce pyridines with controlled regiochemistry. core.ac.uk

Cross-coupling reactions are also pivotal for introducing substituents onto the pyridine core or for building fused heterocyclic systems. For instance, a Negishi cross-coupling was used to synthesize 6-pyridin-2-yl-thieno[2,3-b]pyridine from a bromo-chlorothienopyridine precursor and 2-pyridyl zinc bromide. diva-portal.org Such strategies enable the fusion of other heterocyclic rings to the pyridine structure, significantly altering its shape and electronic distribution.

Trifluoromethyl Ketone Group Modifications

The trifluoromethyl ketone group is a versatile functional handle that can be transformed into other important moieties.

Reduction to Alcohols and Amines: As discussed in section 2.3, the most common modification is the reduction of the carbonyl to a hydroxyl group, often performed asymmetrically to yield chiral alcohols. mdpi.comacs.org This alcohol can then be further functionalized. The ketone can also serve as a precursor to amines. For example, the related compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is a known derivative, indicating that reductive amination or other synthetic routes from the ketone are feasible.

Conversion to Heterocycles: The trifluoromethyl ketone moiety can participate in cyclization reactions to form new heterocyclic rings. For instance, trifluoromethyl ketones react with indolo anilines in a Pictet-Spengler type reaction to form tetrahydro-γ-carbolines. nih.gov Similarly, reactions with 2-hydrazinopyridine (B147025) and aldehydes can be used to construct acs.orgchinesechemsoc.orgacs.orgtriazolo[4,3-a]pyridines. rsc.org

Deoxytrifluoromethylation/Aromatization: An innovative strategy involves using the ketone on a saturated ring system as a precursor to an aromatic trifluoromethyl compound. Readily available cyclohexanones can undergo a 1,2-addition with the Ruppert-Prakash reagent (TMSCF3) followed by an aromatization step to yield highly substituted trifluoromethyl arenes. nih.gov This provides an alternative route to complex aromatic structures that might be difficult to access through direct substitution on a pre-existing pyridine ring. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoro 1 Pyridin 3 Yl Ethanone

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

Nucleophilic Additions and Hydration EquilibriaThe carbonyl carbon of a trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This enhances its susceptibility to nucleophilic attack.

In aqueous solutions, trifluoromethyl ketones, including the pyridyl derivatives, are known to exist in equilibrium with their corresponding gem-diol (hydrate) forms. The strong inductive effect of the CF3 group destabilizes the carbonyl group and stabilizes the hydrate (B1144303), shifting the equilibrium towards the hydrated form more so than for non-fluorinated ketones. The hydrochloride salt of the 3-pyridyl isomer is noted to improve aqueous solubility, which is relevant for biological assays where the hydrate form may be prevalent.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring is a nucleophilic center and can undergo reactions such as N-alkylation and N-oxidation. The electron-withdrawing trifluoroacetyl group at the 3-position is expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.

N-oxidation of pyridines is a common transformation, often carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.comorgsyn.org The resulting pyridine N-oxides are versatile intermediates for further functionalization. For instance, they can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring.

α-Carbon Reactivity and Enolization Processes

Due to the presence of the carbonyl group, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone has the potential for reactivity at the α-carbon (the CF3 group). However, the high strength of the C-F bonds and the lack of α-hydrogens on the trifluoromethyl group prevent typical enolization pathways seen in ketones with α-protons. Instead, reactions involving this position would likely proceed through different mechanisms, possibly involving the formation of a silyl (B83357) enol ether under specific conditions. Silyl enol ethers are valuable intermediates for various C-C bond-forming reactions. organic-chemistry.org

Mechanistic Elucidation of Key Transformations

Isotope Labeling Experiments

Isotope labeling experiments are a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. epfl.ch In such experiments, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). libretexts.org The subsequent analysis of the product distribution and reaction rates can provide profound insights into bond-breaking and bond-forming steps. princeton.edu

A search of scientific literature did not yield specific studies where isotope labeling was employed to investigate the reaction mechanisms of this compound. Such experiments could, for example, involve the use of deuterium-labeled pyridine rings to probe electrophilic aromatic substitution reactions or ¹⁸O-labeling of the carbonyl group to study nucleophilic addition or substitution mechanisms at the carbonyl carbon. The absence of such specific data in the available literature prevents a detailed discussion on this topic for the title compound.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, provides a theoretical framework for understanding the energy barriers and the geometry of the highest-energy structure along a reaction coordinate (the transition state). researchgate.net This analysis is crucial for predicting reaction kinetics and selectivity.

Detailed transition state analyses for reactions involving this compound are not readily found in the surveyed literature. Computational studies, such as those using Density Functional Theory (DFT), would be instrumental in modeling the transition states of its reactions. For instance, in a nucleophilic attack at the carbonyl carbon, transition state analysis could reveal the precise geometry of the approach of the nucleophile and the degree of bond formation and rehybridization at the transition state. Similarly, for reactions involving the pyridine ring, computational analysis could elucidate the structure and stability of transition states for electrophilic or nucleophilic aromatic substitution. However, at present, specific published data on the transition state analysis for this compound is unavailable.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone in solution. While a complete, assigned experimental dataset was not available in the reviewed literature, the expected spectral features can be predicted based on the known effects of its constituent functional groups.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine (B92270) ring. These protons are in distinct chemical environments, leading to four separate resonances in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm). The signals for H-2 and H-6 are expected to be the most downfield due to their proximity to the electronegative nitrogen atom. The H-4 and H-5 protons would appear further upfield. The electron-withdrawing trifluoroacetyl group at the C-3 position will further influence these shifts, causing a general downfield shift for adjacent protons. Spin-spin coupling between the adjacent protons on the ring would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets).

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. libretexts.org The carbon of the carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-190 ppm, influenced by both its sp² hybridization and the attached electronegative oxygen and CF₃ group. libretexts.orglibretexts.org The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm), with their exact positions determined by the nitrogen atom and the trifluoroacetyl substituent. libretexts.orgoregonstate.edu

¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the trifluoromethyl group. It is expected to show a single resonance since the three fluorine atoms are chemically equivalent. The chemical shift of this signal is highly sensitive to the electronic environment. dovepress.comnih.gov For trifluoroacetyl groups attached to heterocyclic rings, the chemical shift generally falls in the range of -67 to -85 ppm relative to CFCl₃. dovepress.comresearchgate.net For instance, the structurally similar 2-chloro-3-trifluoroacetylpyridine exhibits a ¹⁹F resonance, indicating significant deshielding of the CF₃ group. researchgate.net The specific chemical shift for this compound would be a key identifier for the compound.

A summary of predicted NMR data is presented below.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H | 7.0 - 9.5 | d, t, m | Four distinct signals for the pyridine ring protons. |

| ¹³C | 170 - 190 (C=O) | q (CF₃), s (others) | Carbonyl carbon is most downfield. CF₃ signal is split by fluorine. |

| 115 - 125 (q, ¹JCF ≈ 290 Hz) (CF₃) | Five signals for the pyridine ring carbons. | ||

| 120 - 160 (Pyridine) | |||

| ¹⁹F | -67 to -85 | s | Single resonance for the three equivalent fluorine atoms. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is used to identify the functional groups within this compound by probing their characteristic vibrational modes. While specific experimental spectra for this compound are not widely published, the expected absorption bands can be inferred from its structure.

Key Expected Vibrational Bands:

C=O Stretch: The most intense and characteristic band in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones, this band typically appears in the 1665-1720 cm⁻¹ region. vscht.cz The conjugation with the pyridine ring and the strong electron-withdrawing effect of the CF₃ group will influence the exact frequency.

C-F Stretches: The carbon-fluorine bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹. These are often multiple strong bands due to symmetric and asymmetric stretching modes.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations in the fingerprint region, typically around 1400-1600 cm⁻¹. researchgate.net For example, pure pyridine shows a notable band at approximately 1437 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while C-H bending vibrations (both in-plane and out-of-plane) will produce signals at lower wavenumbers in the fingerprint region. vscht.cz

An FT-IR analysis would confirm the presence of the key ketone, trifluoromethyl, and pyridine functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O | Stretch | 1665 - 1720 | Strong |

| C-F | Stretch | 1100 - 1300 | Very Strong, Multiple Bands |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Elucidation

As of this review, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). cam.ac.ukcam.ac.uk However, analysis of a closely related derivative, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one , provides valuable insight into the likely solid-state conformation and intermolecular interactions that could be expected for the title compound.

In the crystal structure of the analogous imidazo[1,2-a]pyridine (B132010) derivative, the molecules are organized into a complex supramolecular architecture governed by a variety of non-covalent interactions.

Hydrogen Bonding: The packing is characterized by C—H···N and C—H···O hydrogen bonds, which link the molecules into extended strips.

F···F Contacts: These strips are further connected into layers through short F···F contacts (halogen bonding interactions involving fluorine).

π-π Stacking: The layers are joined by π–π stacking interactions between the imidazole (B134444) rings of adjacent molecules, with an intercentroid separation of approximately 3.64 Å.

It is highly probable that this compound would also exhibit a rich network of intermolecular interactions, including C—H···N and C—H···O hydrogen bonds, as well as potential C—H···F and F···F contacts, which would play a crucial role in defining its crystal packing. The presence of the aromatic pyridine ring also makes π-π stacking interactions a likely feature.

In the solid state of the imidazo[1,2-a]pyridine analogue, the fused bicyclic core is nearly planar. The trifluoroethanone group also lies close to the plane of the heterocyclic system, as indicated by small torsion angles. This planarity suggests significant π-conjugation extending from the heterocyclic nitrogen, through the ring system, and to the carbonyl oxygen. A similar near-planar conformation between the pyridine ring and the trifluoroethanone substituent would be expected for this compound to maximize electronic conjugation.

High-Resolution Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. With a molecular formula of C₇H₄F₃NO, the calculated monoisotopic mass is 175.0245 Da. uni.lu HRMS can measure this mass with high precision, allowing for unambiguous formula confirmation. Predicted m/z values for common adducts in LC-MS are a key tool for identification. uni.lu

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₅F₃NO]⁺ | 176.0318 |

| [M+Na]⁺ | [C₇H₄F₃NNaO]⁺ | 198.0137 |

| [M-H]⁻ | [C₇H₃F₃NO]⁻ | 174.0172 |

The fragmentation pattern in mass spectrometry provides structural information. Under electron ionization (EI), the molecular ion (M⁺˙) at m/z = 175 would be observed. The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.uklibretexts.org

Expected Fragmentation Pathways:

Loss of ·CF₃: Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group would result in the formation of a stable 3-pyridoyl acylium ion. This is often a dominant fragmentation pathway for trifluoromethyl ketones.

[M - CF₃]⁺ → C₆H₄NO⁺, m/z = 106

Loss of the Pyridinyl Radical: Cleavage of the bond between the carbonyl and the pyridine ring would lead to the formation of a trifluoroacetyl cation.

[M - C₅H₄N]⁺ → C₂F₃O⁺, m/z = 97

Fragmentation of the Pyridine Ring: Further fragmentation would involve the characteristic losses from the pyridine ring itself, such as the loss of HCN (27 Da) from the pyridinyl-containing fragments.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Vis absorption and fluorescence) provides information on the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions:

π→π Transitions:* These transitions, involving the conjugated π-system of the pyridine ring and the carbonyl group, are expected to result in strong absorption bands, likely below 250 nm.

n→π Transition:* The transition of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital is also possible. For ketones, this transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com Conjugation with the pyridine ring may cause a slight shift in this absorption maximum. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a wide range of properties for compounds like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone.

The first step in most computational analyses is to find the lowest energy structure of the molecule, known as geometrical optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles corresponding to the most stable conformation of the molecule are calculated. researchgate.netbanglajol.info For 2-methoxy-3-(trifluoromethyl)pyridine, a related molecule, the global minimum energy was calculated to be -700.0667 Hartrees using this method. researchgate.net While specific optimized parameters for this compound are not published, a representative table of what such an analysis would yield is presented below.

Table 1: Representative Calculated Geometrical Parameters for this compound (Note: This data is illustrative and based on typical values for similar structures.)

| Parameter | Atom Connection | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Bond Length | C(pyridyl)-C(carbonyl) | 1.49 | |

| C(carbonyl)-C(CF3) | 1.52 | ||

| C=O | 1.21 | ||

| C-F | 1.34 | ||

| Bond Angle | C(pyridyl)-C(carbonyl)-O | 120.5 | |

| C(pyridyl)-C(carbonyl)-C(CF3) | 118.0 |

Electronic structure analysis focuses on the arrangement of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For a related pyridinyl compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, DFT calculations were used to visualize these frontier orbitals, identifying their location and energy levels. nih.gov

DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical vibrational frequencies can be computed and are often scaled by a factor (e.g., 0.96-0.97) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental Infrared (IR) spectra. researchgate.netmdpi.com Studies on similar molecules, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, have shown a strong correlation between experimental and DFT-calculated IR spectra, particularly for characteristic vibrations like C=O and C-H stretching. nanobioletters.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This approach has been successfully applied to compounds like 2-methoxy-3-(trifluoromethyl)pyridine, where calculated shifts correlate well with experimental data. researchgate.net

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the electronic transitions. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical values for similar structures.)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1730-1750 cm⁻¹ |

| C-F Stretch | ~1150-1250 cm⁻¹ | |

| Pyridine (B92270) Ring Stretch | ~1570-1600 cm⁻¹ | |

| ¹³C NMR | C=O Carbon | ~175-180 ppm |

| CF₃ Carbon | ~116 ppm (quartet) | |

| ¹H NMR | Pyridyl Protons | ~7.5-9.0 ppm |

DFT-based descriptors can predict a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net Red, electron-rich areas indicate sites for electrophilic attack, while blue, electron-poor areas indicate sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.net These functions are derived from the change in electron density as an electron is added or removed, identifying the most likely sites for nucleophilic (f⁺) and electrophilic (f⁻) attack. A computational study on a related pyridinyl cation successfully used Fukui functions to confirm the most reactive site for nucleophilic attack. nih.gov

Table 3: Representative Fukui Function Indices for Key Atoms in this compound (Note: This data is illustrative, indicating expected reactive sites.)

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Reactivity Indication |

|---|---|---|---|

| C (carbonyl) | High | Low | Prone to nucleophilic attack |

| N (pyridine) | Low | High | Prone to electrophilic attack/protonation |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. While no specific MD studies on this compound were found, MD simulations have been used to investigate the pyrolysis and combustion of pyridine using the ReaxFF reactive force field. researchgate.net For studying conformational flexibility, a classical force field would be used to simulate the molecule's dynamics in a solvent box (e.g., water) over time, revealing preferred conformations and the energy barriers between them. Such simulations would be particularly insightful for understanding the rotational flexibility around the C-C bond connecting the pyridine ring and the carbonyl group.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are essential for elucidating the detailed mechanisms of chemical reactions. This involves locating the transition state (TS) structures and calculating the activation energies for each step of a proposed reaction pathway. researchgate.net For instance, DFT calculations have been used to study the [3+2] cycloaddition reaction of trifluoroacetonitrile, a related fluorinated compound, identifying the transition states and confirming a one-step mechanism. mdpi.com Similar studies on fluorinated methylene (B1212753) groups have revealed that the rate-limiting step is the formation of the first carbon-carbon bond. nih.gov For a reaction involving this compound, such as its reduction to an alcohol, quantum chemical analysis could map the energetic profile of the reaction, identify the transition state, and provide a detailed understanding of the bond-making and bond-breaking processes.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Chemistry

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone is a highly valuable building block in synthetic organic chemistry, primarily owing to the presence of three key reactive features: the electrophilic trifluoromethyl ketone, the pyridine (B92270) ring which can be functionalized, and the acidic α-protons under certain conditions. The trifluoromethyl (-CF3) group, in particular, imparts unique properties such as increased metabolic stability and binding affinity when incorporated into larger molecules. acs.orgmyskinrecipes.com This makes the compound a sought-after intermediate in the synthesis of complex heterocyclic structures. myskinrecipes.com

The reactivity of the ketone moiety allows for its elaboration into a wide array of more complex structures. It serves as a key starting material for producing substituted pyridines and is particularly useful in constructing fused pyridine systems, which are common scaffolds in medicinally important compounds. nih.govnih.gov For instance, the ketone can undergo condensation reactions with various binucleophiles to form fused heterocyclic systems. Methodologies for creating fused systems like pyrido[2,3-d]pyrimidines and thienopyridines often rely on precursors with similar reactivity profiles. mdpi.comamadischem.com The pyridine nitrogen also provides a site for coordination and catalysis, further expanding its synthetic utility. myskinrecipes.com

Table 1: Examples of Fused Heterocyclic Systems Accessible from Pyridine-Based Precursors

| Fused Ring System | Synthetic Approach | Potential Application | Source(s) |

|---|---|---|---|

| Pyrano[3,2-c]pyridones | Three-component reaction of an aldehyde, malononitrile, and a hydroxypyridone. | Anticancer | dicp.ac.cn |

| Imidazo[1,2-a]pyridines | Condensation of 2-aminopyridines with α-haloketones. | Antitubercular, Antiviral, Anticancer | nih.gov |

| Pyrrolo[2,3-b]pyridines | Multi-step synthesis involving substituted pyrroles and pyridine fragments. | Kinase Inhibitors | mdpi.com |

The introduction of fluorine or trifluoromethyl groups into heterocyclic compounds is a major strategy in medicinal chemistry and materials science to modulate electronic properties, lipophilicity, and metabolic stability. sigmaaldrich.com this compound is an excellent reagent for this purpose, acting as a vehicle to introduce the trifluoroacetyl group (-COCF3) or, after reduction, the 2,2,2-trifluoro-1-hydroxyethyl or 2,2,2-trifluoroethyl moiety into a target molecule. myskinrecipes.combldpharm.com

The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the adjacent carbonyl carbon, making it a potent electrophile for reactions with a variety of nucleophiles. researchgate.net This reactivity is harnessed in cycloaddition and condensation reactions to build more complex fluorinated heterocycles. For example, synthetic strategies leading to fluorinated pyrazoles or furans often involve reactions of trifluoromethyl ketones. nih.govresearchgate.net The presence of the CF3 group is a key driver in the synthesis of many fluorinated heterocycles that are of interest for materials chemistry. researchgate.net

Applications in the Synthesis of Biologically Active Compounds

The structural motifs present in this compound are frequently found in biologically active molecules. The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs, while the trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug's pharmacokinetic profile. sigmaaldrich.comsigmaaldrich.comiucr.org

This compound is a key intermediate in the development of new pharmaceutical agents, particularly those targeting the central nervous system. acs.org It is used in the synthesis of nicotinic receptor ligands, which are under investigation for treating neurological disorders. acs.org The trifluoromethyl-pyridyl ketone structure is a versatile scaffold that medicinal chemists can readily functionalize to create libraries of analogs with potentially enhanced biological activity and optimized metabolic stability. acs.orgmyskinrecipes.com The pyridine scaffold itself is central to a wide range of therapeutics, from kinase inhibitors for cancer to treatments for Alzheimer's disease. mdpi.comiucr.orgiucr.org

Table 2: Biologically Active Scaffolds Incorporating the Pyridine Moiety

| Drug/Scaffold Class | Biological Target/Application | Importance of Pyridine Ring | Source(s) |

|---|---|---|---|

| Nicotinic Receptor Ligands | Neurological Disorders | Core structural component for receptor binding. | acs.org |

| Kinase Inhibitors | Cancer Therapy | Often forms key hydrogen bonds in the ATP-binding site of kinases. | mdpi.comiucr.org |

| Pyrido[2,3-d]pyrimidines | Antimicrobial, Cytotoxic | Fused heterocyclic core with diverse biological activities. | amadischem.com |

The reduction of the ketone in this compound yields the corresponding alcohol, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol, which can be further converted to the amine, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine. Chiral amines, in particular, are high-value building blocks for the pharmaceutical industry, as a molecule's stereochemistry is often critical to its biological function. mdpi.com

The asymmetric reduction of prochiral ketones is a powerful method for producing enantiomerically pure chiral alcohols and amines. Modern synthetic methods provide efficient pathways to achieve this transformation with high stereoselectivity. These include:

Catalytic Asymmetric Hydrogenation: Using transition metal catalysts (e.g., Ruthenium, Iridium) with chiral ligands to facilitate the stereoselective addition of hydrogen across the carbonyl group. mdpi.com

Biocatalysis: Employing enzymes such as engineered ketoreductases or transaminases that operate with exceptional stereoselectivity under mild, aqueous conditions. mdpi.comsigmaaldrich.com These biocatalytic routes are increasingly favored for their sustainability and high efficiency in producing single-enantiomer chiral amines from ketone precursors. mdpi.com

Table 3: Transformation to Chiral Amine

| Precursor | Product | Synthetic Method | Significance | Source(s) |

|---|

Advanced Materials and Supramolecular Chemistry

The field of materials science leverages molecules that can self-assemble into ordered, functional superstructures. This compound and its derivatives are of significant interest in this area, particularly in crystal engineering and the design of supramolecular assemblies. The specific combination of a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen) and a trifluoromethyl group, which can participate in weaker interactions (e.g., C-H···F or F···F contacts), allows for the rational design of crystal lattices.

A study on the crystal structure of a closely related derivative, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, provides insight into the forces governing its assembly. The molecules in the crystal are organized by a network of non-covalent interactions, demonstrating how these functional groups direct the formation of a complex, three-dimensional architecture. This ability to control solid-state packing is crucial for developing new materials with tailored properties, such as dyes or other functional organic materials.

Table 4: Non-Covalent Interactions in the Supramolecular Assembly of a Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone Derivative

| Interaction Type | Description | Role in Assembly | Source(s) |

|---|---|---|---|

| C—H···N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and the pyridine-like nitrogen. | Links molecules into distinct strips. | |

| C—H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and the carbonyl oxygen. | Works in concert with C-H···N bonds to form strips. | |

| F···F Contacts | Interactions between fluorine atoms on adjacent trifluoromethyl groups. | Connects the molecular strips into layers. |

Biological and Biomedical Research Applications Mechanism Oriented

Enzyme Inhibition Studies

The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore known for its ability to inhibit a variety of enzymes, particularly serine and cysteine proteases. nih.govresearchgate.net The high electronegativity of the fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues like serine or cysteine. nih.gov This often leads to the formation of a stable, covalent hemiketal or hemithioketal adduct, mimicking the tetrahedral transition state of substrate hydrolysis and resulting in potent enzyme inhibition. taylorfrancis.com

Research on analogous TFMK-containing compounds provides significant insights into the potential inhibitory mechanisms of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone. Studies on peptidyl trifluoromethyl ketones as inhibitors of the serine protease chymotrypsin (B1334515) have shown that the ketone form of the TFMK is the reactive species. nih.gov The rate of inhibition can be influenced by the equilibrium between the ketone and its hydrate (B1144303) form in aqueous solutions. nih.govnih.gov

Furthermore, the inhibition by TFMKs can be time-dependent, exhibiting a "slow-binding" kinetic profile. nih.gov This phenomenon, also observed with TFMK inhibitors of SARS-CoV 3CL protease, suggests a two-step inhibition mechanism: an initial rapid, reversible binding followed by a slower isomerization to a more tightly bound complex, likely the covalent adduct. nih.gov For instance, a peptidyl TFMK inhibitor of SARS-CoV 3CL protease demonstrated a 30-fold decrease in its inhibition constant (Kᵢ) over a four-hour incubation period, highlighting the progressive tightening of the inhibition. nih.gov

Structure-activity relationship (SAR) studies on analogous enzyme inhibitors reveal key determinants for potency and selectivity. For peptidyl TFMK inhibitors of chymotrypsin, modifications at positions away from the reactive ketone can significantly impact binding affinity. For example, the presence of hydrophobic side chains at the P2 position of peptidyl TFMKs enhances binding to chymotrypsin, although it can also slow the rate of association. nih.gov

Receptor Binding and Modulation

The pyridine (B92270) nucleus is a key structural motif in numerous ligands for a wide range of biological receptors. While direct receptor binding studies on this compound are not extensively documented, research on analogous pyridine-containing molecules suggests its potential for receptor interaction. For example, a novel pyridine derivative was designed as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the capacity of the pyridine scaffold to be incorporated into potent receptor antagonists. nih.gov

The design of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor has also featured trifluoromethyl-substituted pyridine cores. nih.gov In these cases, the pyridine ring serves as a crucial scaffold for orienting other functional groups to achieve potent and selective modulation of the receptor. nih.gov The electronic properties and hydrogen-bonding capabilities of the pyridine nitrogen can play a significant role in anchoring the ligand within the receptor's binding pocket.

Investigation of Biochemical Pathway Modulation

The metabolic fate and impact of this compound on biochemical pathways are of considerable interest. Ketone bodies, in general, are important intermediates in energy metabolism, particularly when glucose levels are low. numberanalytics.comnih.gov The liver is the primary site of ketogenesis, but ketones are utilized by extrahepatic tissues. nih.gov The metabolism of ketones is tightly regulated by hormones such as insulin (B600854) and glucagon. numberanalytics.com

The pyridine ring, on the other hand, is a component of the essential vitamin B3 (niacin), which is a precursor to the coenzymes NAD⁺ and NADP⁺. The catabolism of nicotinamide (B372718) can lead to the formation of various pyridone structures. nih.gov 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, undergoes metabolic pathways including carbonyl reduction and pyridine N-oxidation. researchgate.net The pyridine N-oxidation is generally considered a detoxification pathway. researchgate.net Given these precedents, it is plausible that this compound could be metabolized via reduction of the ketone and/or modification of the pyridine ring, potentially influencing pathways related to energy metabolism or xenobiotic detoxification.

Efflux Pump Inhibition Mechanisms in Pathogens

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively extruding therapeutic agents from the cell. nih.gov Small molecules that inhibit these pumps can restore the efficacy of existing antibiotics. The pyridine moiety is a feature in several classes of efflux pump inhibitors (EPIs).

A derivative of the title compound, 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone, has been investigated as a potential efflux pump inhibitor in Mycobacterium tuberculosis. nih.gov This suggests that the core structure of this compound is relevant for this activity. The general mechanisms of EPIs include competitive or non-competitive inhibition of substrate binding, disruption of the proton motive force that powers the pump, or interference with the assembly of the efflux pump components. researchgate.net

Molecular Docking and Simulation Studies of Biological Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of small molecules to biological macromolecules. For this compound and its analogues, these studies can elucidate potential binding modes and guide the design of more potent derivatives.

In silico studies of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, which also contain a pyridine-like core, have been used to explore their binding to cyclooxygenase (COX) enzymes, revealing that the bicyclic scaffold is crucial for the steric placement within the active site. researchgate.net Similarly, docking studies of a novel pyridine derivative with VEGFR-2 indicated its potential to bind to and inhibit the enzyme, which was later confirmed by in vitro assays. nih.gov These computational approaches are invaluable for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and are responsible for the compound's biological activity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations Involving 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

The reactivity of the carbonyl group and the pyridine (B92270) ring in this compound offers a rich platform for developing novel catalytic transformations. Research is increasingly focused on methods that are more selective, efficient, and sustainable.

Key areas of development include:

Asymmetric Reduction: The synthesis of chiral trifluoromethyl-substituted alcohols is of high interest, as stereochemistry is crucial for biological activity. Catalytic asymmetric reduction of the ketone in this compound is a primary focus. While lactate (B86563) dehydrogenases have been used for the asymmetric reduction of similar trifluorinated pyruvates to produce chiral trifluorolactic acids researchgate.net, the development of synthetic molecular catalysts for substrates like this compound is a significant goal. Research into biomimetic approaches using chiral NAD(P)H models has shown success in the reduction of other challenging ketones, achieving high yields and enantioselectivity, a strategy that holds promise for this substrate. dicp.ac.cn

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a powerful strategy for rapidly building molecular complexity. Recent studies have demonstrated the C-H activation of pyridines using iridium (Ir) and rhodium (Rh) complexes supported by pincer ligands. chemrxiv.orgrsc.orgnih.gov These methods allow for selective bond formation at specific positions on the pyridine ring. rsc.orgnih.gov Applying this logic to this compound could lead to novel derivatives by functionalizing the C-2, C-4, or C-6 positions, bypassing more traditional, multi-step synthetic routes. nih.gov

Dearomatization and Rearrangement: Catalytic dearomatization represents a frontier in organic synthesis, transforming flat aromatic rings into three-dimensional structures often found in natural products and pharmaceuticals. A novel rhodium-catalyzed dearomatization of O-substituted pyridines was recently developed, proceeding through a pyridinium (B92312) ylide and a subsequent 1,4-acyl migratory rearrangement to form N-substituted 2-pyridones. nih.gov Exploring such transformations with derivatives of this compound could unlock new classes of complex heterocyclic compounds.

Hydrodefluorination: Selective hydrodefluorination (HDF) of polyfluorinated aromatics is an emerging area. Catalytic systems using zirconocene (B1252598) difluorides activated by diisobutylaluminumhydride (B7854020) have been shown to be active for the room-temperature HDF of pentafluoropyridine. researchgate.net While the trifluoromethyl group is generally robust, investigating its controlled activation and transformation in this compound could provide access to difluoro- and monofluoro-derivatives with distinct properties.

| Transformation Type | Catalyst/Reagent Class | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Reduction | Chiral Metal Catalysts (Rh, Ir), Biocatalysts (e.g., LDHs), Biomimetic NAD(P)H models | Chiral 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | Access to enantiomerically pure building blocks for pharmaceuticals. researchgate.netdicp.ac.cn |

| C-H Functionalization | Pincer Ligand-Supported Ir or Rh Complexes | C-2, C-4, or C-6 substituted pyridine derivatives | Step-economic synthesis of complex analogs for medicinal chemistry. chemrxiv.orgrsc.org |

| Dearomatization | Rhodium-dirhodium complexes | N-substituted 2-pyridone derivatives | Creation of 3D scaffolds from flat aromatic precursors. nih.gov |

| Hydrodefluorination | Zirconocene dihydride complexes | Partially fluorinated pyridine derivatives | Fine-tuning of electronic properties by selective C-F bond cleavage. researchgate.net |

Exploration of New Biological Targets and Therapeutic Areas

The structural alerts within this compound—namely the trifluoromethyl ketone and the pyridine ring—make its derivatives prime candidates for interacting with a wide range of biological targets. This compound serves as a key intermediate for generating libraries of molecules for high-throughput screening. myskinrecipes.com

Emerging research directions include:

Enzyme Inhibition: The trifluoromethyl ketone moiety is a well-known pharmacophore that can act as a potent and selective covalent or non-covalent inhibitor of various enzymes, particularly serine and cysteine proteases. Beyond this, derivatives are being explored as inhibitors for other enzyme classes. For instance, pyrazolopyrimidine derivatives have been identified as novel, low-nanomolar inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases and diabetes. nih.gov Similarly, pyridofuro- and pyridothienopyrimidine derivatives have been developed as potent inhibitors of PI3 kinase p110α and p110β, targets in oncology. nih.gov

Antibacterial and Antimicrobial Agents: The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. A derivative of this compound, specifically a 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative (NUNL02), has been investigated as an efflux pump inhibitor (EPI) in Mycobacterium tuberculosis. nih.gov This compound demonstrated synergistic activity with the anti-TB drug rifampicin (B610482) and was shown to play a role in the efflux mechanism, highlighting its potential as an adjuvant in tuberculosis therapy. nih.gov Other 3-(pyridin-3-yl)-2-oxazolidinone derivatives have also shown potent antibacterial activity against Gram-positive bacteria. nih.gov

Anticancer Agents: Many heterocyclic compounds containing pyridine or fused pyridine rings exhibit significant anticancer activity. Benzofuran derivatives, for example, have been shown to induce apoptosis in leukemia cells by targeting tubulin. mdpi.com The pyridine ring in this compound can be used as a scaffold to develop new agents that interfere with cell proliferation, induce apoptosis, or inhibit angiogenesis, which are all critical processes in cancer progression.

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area | Reference Finding |

|---|---|---|---|

| Tetrahydropyridine derivatives | Efflux Pump Inhibition in M. tuberculosis | Tuberculosis (as adjuvant therapy) | Derivative NUNL02 showed synergism with rifampicin. nih.gov |

| Pyrazolopyrimidine derivatives | Glycogen Synthase Kinase-3 (GSK-3) Inhibition | Neurodegenerative disorders, Diabetes | Led to the discovery of inhibitors in the low nano-molar range. nih.gov |

| Pyridofuro[3,2-d]pyrimidine derivatives | PI3 Kinase p110α/β Inhibition | Oncology | A derivative was found to be a potent inhibitor of p110α and p110β. nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone derivatives | Antibacterial Activity (Gram-positive) | Infectious Diseases | Several compounds exhibited strong antibacterial activity similar to linezolid. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Synthesis Prediction

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how molecules are designed and synthesized. researchgate.net For a versatile building block like this compound, these technologies can dramatically accelerate the research and development cycle.

Reaction Outcome and Yield Prediction: ML models are being trained on vast datasets of chemical reactions to predict the most likely product of a given set of reactants and conditions. mit.edurjptonline.org For transformations involving this compound, a trained model could predict reaction success, identify potential side products, and even forecast yields with increasing accuracy. chemrxiv.orgresearchgate.net This predictive power saves significant time and resources by avoiding failed experiments in the lab. mit.edu

Automated Synthesis Planning (Retrosynthesis): Computer-aided synthesis planning (CASP) tools, powered by AI, can propose viable synthetic routes to complex target molecules. acs.org By inputting a desired derivative of this compound, these programs can work backward, suggesting a sequence of reactions and starting materials. This approach can uncover novel, more efficient synthetic pathways that may not be obvious to a human chemist. acs.orgnih.gov

Optimization of Reaction Conditions: AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield and selectivity. chemcopilot.com This has been successfully demonstrated by combining AI with automated synthesis machines in a closed-loop system, where the AI analyzes experimental results in real-time to inform the next set of experiments. illinois.edu This approach could be used to rapidly optimize novel catalytic transformations involving this compound.

| AI/ML Application | Specific Task | Impact on Research |

|---|---|---|

| Forward-Reaction Prediction | Predicting the major product and yield of a reaction. | Reduces experimental failures and accelerates screening of new reactions. mit.edunih.gov |

| Retrosynthesis Planning | Designing multi-step synthetic routes to target molecules. | Uncovers novel and more efficient pathways for complex derivatives. acs.org |

| Condition Optimization | Finding optimal temperature, solvent, and catalyst for a reaction. | Maximizes reaction yields and minimizes resource consumption. chemcopilot.comillinois.edu |

| Property Prediction | Predicting biological activity or physicochemical properties. | Prioritizes the synthesis of the most promising candidate molecules. nsf.gov |

Advanced Characterization Techniques for In-situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to improving synthetic methods. Advanced analytical techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools for chemists.

In-situ NMR Spectroscopy: For reactions involving this compound, ¹⁹F NMR is a particularly powerful tool. sapub.org The trifluoromethyl group provides a clean, sensitive NMR handle with a wide chemical shift range, making it possible to monitor the disappearance of the starting material and the appearance of fluorinated products and intermediates in real-time. researchgate.net This technique has been used to monitor the progress of electrophilic fluorination reactions, providing insights into reaction rates and the formation of transient species. sapub.orgscispace.com

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups throughout a reaction. For instance, the strong carbonyl stretch of the ketone in this compound could be tracked to follow its conversion during a reduction or addition reaction. These methods are non-invasive and can be performed directly in the reaction vessel using fiber-optic probes.

Mass Spectrometry: Techniques like ReactIR (in-situ IR) coupled with mass spectrometry can provide complementary information, simultaneously tracking changes in functional groups and identifying the mass of species present in the reaction mixture. This is invaluable for identifying unexpected intermediates or byproducts, helping to elucidate complex reaction mechanisms.

| Technique | Information Provided | Application Example for Fluorinated Ketones |

|---|---|---|

| In-situ ¹⁹F NMR | Kinetics, intermediate detection, product distribution. | Monitoring the progress of fluorination reactions and identifying hydrated intermediates. sapub.orgresearchgate.net |

| In-situ FT-IR/Raman | Real-time tracking of functional group changes (e.g., C=O). | Following the consumption of the ketone during a reduction or C-H activation reaction. |

| Process Analytical Technology (PAT) Probes | Combined data on temperature, pressure, color, UV absorption. | Used with machine learning to predict reaction yield in real-time for coupling reactions. chemrxiv.org |

| Single Crystal X-ray Diffraction | Unambiguous determination of solid-state structure. | Confirming the structure and stereochemistry of products and stable intermediates. core.ac.uk |

Q & A

Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone?

Methodological Answer: The compound is synthesized via reactions between trifluoroacetyl derivatives (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) and pyridine-based precursors. Key steps include:

- Acylation: Reacting 3-pyridylmagnesium bromide with trifluoroacetic anhydride under controlled conditions (e.g., dry THF, 0–25°C) to introduce the trifluoroacetyl group .

- Hydrochloride Formation: Post-synthesis, the product may be converted to its hydrochloride salt using HCl gas in solvents like diethyl ether, enhancing stability for storage .

Optimization Factors:

- Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates.

- Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Example Synthesis Data (Analogous Compounds):

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroacetylation | 3-Pyridylmagnesium bromide, THF, 0°C | 80% | |

| Sub-gram scale | Ethanol/water solvent system | 80–85% |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- NMR Spectroscopy:

- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98%) .

- Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 211.57 (M+H⁺) for the hydrochloride form .

Key Structural Confirmation:

- X-ray Crystallography: Resolves spatial arrangement of the pyridyl and trifluoroacetyl groups (not directly reported but inferred from analogs) .

Q. What are the molecular structure and key functional groups influencing reactivity?

Methodological Answer:

- Molecular Formula: C₇H₄F₃NO (free base); C₇H₅ClF₃NO (hydrochloride) .

- Key Groups:

- Pyridin-3-yl Ring: Acts as an electron-deficient aromatic system, directing electrophilic substitution to the 4-position.

- Trifluoroacetyl Group (CF₃CO): Strong electron-withdrawing effect enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation) .

Electronic Properties:

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction mechanisms in medicinal chemistry applications?

Methodological Answer: The CF₃ group:

- Enhances Metabolic Stability: Fluorine’s electronegativity reduces oxidative degradation in biological systems, extending half-life in vivo .

- Modulates Lipophilicity: LogP increases by ~0.7 compared to non-fluorinated analogs, improving membrane permeability .

- Directs Reactivity: In Michael additions or nucleophilic substitutions, the carbonyl carbon becomes a prime site for attack due to CF₃’s electron-withdrawing effect .

Case Study (Analog):

- Schiff Base Formation: Reacting with amines under mild conditions (e.g., EtOH, 25°C) yields imine derivatives, a step in drug candidate synthesis .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer: Challenges:

- Low Yield at Scale: Side reactions (e.g., over-acylation) increase with larger batches.

- Purification Complexity: Column chromatography is impractical for multi-gram scales.

Solutions:

- Flow Chemistry: Continuous flow systems improve mixing and heat transfer, reducing side products .

- Solvent Recycling: Ethanol/water mixtures are reused to lower E-factors (e.g., from 13.6 to <10) .

- Crystallization Optimization: Switching to heptane/EtOAC mixtures enhances yield and purity .

Scalability Data (Analog):

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 80% | 75% |

| Purity | 98% | 95% |

| E-Factor | 13.6 | 9.8 |

Q. How is this compound utilized in drug design, particularly for enzyme inhibition?

Methodological Answer:

- Scaffold for Inhibitors: The pyridin-3-yl group binds to enzyme active sites via π-π stacking, while the CF₃CO group mimics transition states in hydrolytic enzymes (e.g., proteases) .

- Case Study (SARS-CoV-2 Mpro): Analogous trifluoromethyl ketones inhibit viral proteases by forming covalent adducts with catalytic cysteine residues .

Experimental Design:

- Kinetic Studies: Measure IC₅₀ values using fluorogenic substrates (e.g., FRET-based assays) to quantify inhibition .

- Molecular Docking: Simulations (AutoDock Vina) predict binding modes to prioritize synthetic targets .

Biological Data (Hypothetical):

| Target Enzyme | IC₅₀ (μM) | Binding Mode | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | 0.5 | Covalent (Cys145 adduct) | |

| Human Cathepsin B | 5.2 | Non-covalent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.